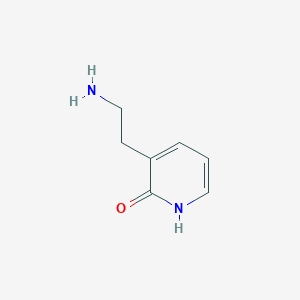

Aminoethyl-pyridone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c8-4-3-6-2-1-5-9-7(6)10/h1-2,5H,3-4,8H2,(H,9,10) |

InChI Key |

FBVRJJGQTPWEDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Aminoethyl Pyridone Derivatives

General Synthetic Routes for Aminoethyl-pyridone Core Structures

The construction of the pyridone ring system, a key component of this compound, can be achieved through several strategic approaches. These methods primarily rely on the cyclization of acyclic precursors, often through condensation reactions, or the chemical modification of existing ring systems.

Condensation Reactions and Related Cyclizations

Condensation reactions are a cornerstone for the synthesis of pyridone rings, typically involving the formation of the heterocyclic system by combining two or more simple precursors. Multi-component reactions (MCRs) are particularly efficient, allowing for the construction of complex, highly substituted pyridones in a single step. researchgate.net

A prevalent strategy involves a three-component reaction utilizing an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a third component that provides the nitrogen atom and part of the ring backbone. scirp.orgtandfonline.com For instance, the reaction of an aromatic aldehyde, malononitrile, and cyanoacetic hydrazide, often catalyzed by a recyclable catalyst such as KF-Al2O3, yields highly substituted N-amino-2-pyridone derivatives. tandfonline.comfigshare.com The mechanism for this transformation typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound. researchgate.nettandfonline.com This is followed by a Michael addition of the cyanoacetic hydrazide to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and tautomerization to form the stable pyridone ring. researchgate.nettandfonline.com

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Catalysts such as magnesium oxide (MgO) and bismuth(III) nitrate (B79036) pentahydrate have also been shown to be effective for these transformations. scirp.org Tandem approaches, such as the condensation of propiolamide (B17871) with cyclic β-keto methyl esters followed by intramolecular ring closure, provide another route to fused 2-pyridone systems. organic-chemistry.org

| Precursors | Key Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |

| Aryl Aldehyde, Malononitrile, Cyanoacetic Hydrazide | Knoevenagel Condensation, Michael Addition, Cyclization | KF-Al2O3, room temp. | 1,6-Diamino-3,5-dicyano-2-pyridone | tandfonline.comfigshare.com |

| Aryl Aldehyde, Malononitrile, Cyanoacetic Hydrazide | Knoevenagel Condensation, Michael Addition, Cyclization | MgO or Bi(NO3)3·5H2O, boiling ethanol | N-Amino-2-pyridone | scirp.org |

| Acetylacetone, N-substituted cyanoacetamide | Condensation | Piperidine (B6355638) | N-substituted 3-cyano-2-pyridone | innovareacademics.in |

| Propiolamide, Cyclic β-keto methyl ester | Tandem Condensation, Cyclization | Acid or Base | 5,6-fused 2-pyridone | organic-chemistry.org |

Reductive Synthesis Approaches

Reductive methods offer an alternative pathway to pyridone-related structures, often starting from more oxidized or aromatic precursors. A common approach involves the reduction of a pyridine (B92270) ring to a piperidine (a saturated six-membered nitrogen heterocycle). mdpi.com This transformation is crucial when the desired core is a saturated analog of the this compound.

Catalytic hydrogenation is a widely used technique, employing catalysts based on metals like ruthenium, rhodium, or palladium to reduce the pyridine ring under a hydrogen atmosphere. mdpi.com For example, the reduction of a substituted pyridine derivative can be achieved using sodium borohydride, followed by asymmetric hydrogenation with a ruthenium(II) complex to yield the corresponding piperidine with high conversion. mdpi.com Another method involves the reduction of a 2-pyridinecarboxylic acid amide to furnish the corresponding 2-(2-aminoethyl)pyridine (B145717), which can then be a precursor for further transformations. ontosight.ai

In a different context, reductive processes can be used to generate reactive metal complexes that facilitate further reactions. For instance, an iron(II) complex of 2-aminoethyl-pyridine can be reduced to a highly reactive Fe(0) species using sodium strips. nih.gov While this specific complex was found to be a short-lived hydrogenation catalyst, it demonstrates the use of reduction to access reactive intermediates. nih.gov

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity, as they combine multiple reaction steps into a single process without the need to isolate intermediates. Several one-pot methodologies have been developed for the synthesis of this compound and related derivatives.

Many of the condensation reactions described previously are performed as one-pot procedures. For example, the three-component synthesis of N-amino-2-pyridones from aldehydes, active methylene compounds, and cyanoacetic hydrazide is a classic one-pot reaction. scirp.orgtandfonline.comfigshare.com Similarly, four-component reactions have been devised to create even more complex structures, such as the synthesis of 3,4-dihydro-2-pyridone derivatives from Meldrum's acid, benzaldehydes, methyl acetoacetate, and ammonium (B1175870) acetate, using a solid acid catalyst under solvent-free conditions. nih.gov

Natural product-based catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been employed in a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, highlighting a move towards greener chemistry. rsc.org Furthermore, one-pot procedures can be used to derivatize the aminoethyl-pyridine scaffold itself. A notable example is the synthesis of phosphonic acid mono-methyl esters, which starts from 2-(2-aminoethyl) pyridine, an aldehyde, and dimethyl phosphite, proceeding through a Schiff base intermediate that is not isolated. tandfonline.com

Derivatization Strategies and Functional Group Introductions

Once the core this compound structure is assembled, its properties can be further tailored through derivatization. Modifications can be targeted at the aminoethyl side chain or at various positions on the pyridinone ring.

Modifications of the Aminoethyl Moiety

The terminal amino group of the aminoethyl side chain is a versatile handle for introducing a wide array of functional groups. This primary or secondary amine can readily participate in substitution reactions to form various alkyl or acyl derivatives.

A common strategy is reductive amination. For instance, an alcohol precursor on the side chain can be oxidized to an aldehyde, which is then reacted with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a diverse library of secondary and tertiary amines. nih.gov

The nucleophilic character of the amino group also allows for straightforward acylation reactions. For example, reacting the aminoethyl moiety with acyl chlorides or isothiocyanates under standard conditions can produce the corresponding amides and thioureas, respectively. mdpi.com This approach is valuable for modulating the hydrogen-bonding capabilities and lipophilicity of the molecule. Other derivatizations include silylation of related aminoethyl alcohols and the formation of phosphonates from the primary amine. tandfonline.comresearchgate.net

| Reaction Type | Reagents | Functional Group Introduced | Reference(s) |

| Reductive Amination | Aldehyde, Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Amine | nih.gov |

| Acylation | 3,5-Dimethoxybenzoyl chloride, Pyridine | Arylamide | mdpi.com |

| Thiourea Formation | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Arylthiourea | mdpi.com |

| Phosphonate Formation | Aldehyde, Dimethyl phosphite | Phosphonic acid mono-methyl ester | tandfonline.com |

| Silylation | Chloro(dimethyl)phenylsilane, N-methylimidazole | Phenyldimethylsilyl ether (on alcohol precursor) | researchgate.net |

Substituent Effects on the Pyridine/Pyridinone Ring System

The electronic properties and reactivity of the pyridine or pyridinone ring are highly dependent on the nature and position of its substituents. nih.gov These substituent effects can be understood and predicted using principles of physical organic chemistry, such as the Hammett equation, which provides a quantitative measure of the electronic influence (electron-donating or electron-withdrawing) of a substituent. wikipedia.orglibretexts.org

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the N-H proton in the pyridone ring. This is because they stabilize the resulting conjugate base through inductive and/or resonance effects. This increased acidity can enhance interactions with biological targets. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, decrease acidity.

These electronic effects also govern the ring's susceptibility to nucleophilic or electrophilic attack. The pyridinone ring system, for example, can undergo 1,4-conjugate additions, and the presence of EWGs would make the ring more electrophilic and thus more reactive towards nucleophiles. The rates of reactions involving the pyridine nitrogen as a nucleophile are also strongly influenced by substituents. In the pyridine-catalyzed hydrolysis of sulfonyl chlorides, a linear free-energy relationship was observed where electron-attracting substituents on the pyridine ring increased the reaction rate, which can be correlated using a Hammett plot. rsc.org This demonstrates that bond formation in the transition state is sensitive to the electronic nature of the substituents on the heterocyclic ring. rsc.org

Incorporation into Multicomponent and Hybrid Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a coordinating pyridone ring, makes it an attractive building block for the construction of complex chemical systems. Its incorporation into multicomponent reaction (MCR) scaffolds and the formation of hybrid organic-inorganic materials are areas of growing research interest.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to molecular complexity. While specific examples detailing the use of this compound in MCRs are not extensively documented, the known reactivity of related compounds provides a strong basis for its potential applications. For instance, multicomponent reactions are widely used for the synthesis of various pyridone-containing heterocycles. These reactions often involve the condensation of amines, aldehydes, and active methylene compounds. The primary amino group of this compound can readily participate as the amine component in well-established MCRs like the Hantzsch pyridine synthesis or related Biginelli-type reactions, leading to the formation of highly substituted dihydropyridine (B1217469) or pyrimidine-fused systems.

Hybrid Organic-Inorganic Systems:

The ability of the pyridone and amino groups to coordinate with metal ions makes this compound a promising ligand for the synthesis of hybrid materials such as metal-organic frameworks (MOFs) and perovskite solar cells.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridone and amino functionalities of this compound can coordinate to metal centers, enabling the formation of extended, porous networks. hidenisochema.comnih.govrsc.org The choice of metal ion and the specific synthetic conditions can influence the resulting topology and properties of the MOF. While direct examples of this compound in MOFs are emerging, the use of similar pyridine-based linkers is well-established. hidenisochema.comnih.govrsc.org

Perovskite Solar Cells: In the field of photovoltaics, organic cations are used as spacers in 2D Ruddlesden-Popper perovskites to improve their stability. Research has demonstrated the use of 4-(aminoethyl)pyridine (4-AEP), a structural analogue of this compound, as a bifunctional spacer cation in 2D perovskite solar cells. researchgate.netnih.govacs.orgacs.org The aminoethyl group acts as the spacer, while the pyridine nitrogen can coordinate with lead(II) ions, retarding the crystallization rate and leading to higher quality films. researchgate.netnih.govacs.orgacs.org This suggests a strong potential for this compound to perform a similar role, with the pyridone oxygen potentially offering additional coordination possibilities.

Table 1: Potential Applications of this compound in Multicomponent and Hybrid Systems

| System Type | Potential Role of this compound | Key Functional Groups Involved | Expected Outcome |

|---|---|---|---|

| Multicomponent Reactions | Amine component | Primary amino group | Rapid assembly of complex heterocyclic scaffolds |

| Metal-Organic Frameworks | Organic linker | Pyridone ring (N and O atoms), Amino group | Formation of porous, crystalline materials for catalysis or gas storage |

| Perovskite Solar Cells | Spacer cation | Aminoethyl group, Pyridone ring | Enhanced stability and efficiency of solar cell devices |

Advanced Synthetic Challenges and Innovations

The synthesis of complex molecules based on the this compound scaffold requires precise control over chemical reactions to achieve desired substitution patterns and high purity. This section discusses the challenges and recent advancements in site-selective transformations and the optimization of reaction conditions.

A major challenge in the functionalization of this compound is achieving site-selectivity, given the multiple reactive sites: the nitrogen and oxygen of the pyridone ring, the different positions on the aromatic ring (C3, C4, C5, C6), and the primary amino group on the side chain.

Protecting Group Strategies: To achieve selective modification, protecting group strategies are often necessary. The amino group can be protected with standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its participation in reactions targeting the pyridone ring.

Site-Selective C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the pyridone ring. The inherent electronic properties of the 2-pyridone ring favor electrophilic attack at the C3 and C5 positions and nucleophilic or radical attack at the C4 and C6 positions. Recent research has focused on developing catalytic systems to control this selectivity.

Alkylation and Acylation: The selective alkylation and acylation of 2-pyridones are key transformations. For instance, Rh(I)-catalyzed chelation-assisted C6-selective C-H alkylation of 2-pyridones with alkyl carboxylic acids has been reported. nsf.gov Photocatalytic methods have also been developed for the site-selective alkylation and acylation of pyridinium (B92312) derivatives, where the selectivity between the C2 and C4 positions can be controlled by the nature of the N-substituent on the pyridinium salt. researchgate.netrsc.orgresearchgate.net P(NMe2)3-mediated regioselective N-alkylation of 2-pyridones with α-keto esters provides a direct route to N-substituted products. organic-chemistry.org

Table 2: Examples of Site-Selective Functionalization of Pyridone Derivatives

| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Reference |

|---|---|---|---|

| C6-Alkylation | C6 | Rh(I) catalyst, Alkyl carboxylic acids | nsf.gov |

| C4-Alkylation | C4 | Visible light, Photocatalyst-free, N-amidopyridinium salts, Alkyl bromides | researchgate.net |

| N-Alkylation | N | P(NMe2)3, α-keto esters | organic-chemistry.org |

| C3/C6-Alkylation | C3 or C6 | Visible light, Cobalt catalyst, Alkyl halides | rsc.org |

| C2/C4-Acylation | C2 or C4 | Visible light, Photocatalyst, N-methoxy/amino-pyridinium salts | researchgate.net |

Maximizing the yield and ensuring the high purity of this compound derivatives are critical for their practical application. This often involves the systematic optimization of various reaction parameters.

Key Optimization Parameters:

Catalyst and Reagents: The choice of catalyst and reagents can significantly impact the reaction outcome. For example, in the synthesis of N-amino-2-pyridone derivatives through a three-component reaction, the use of high surface area MgO as a catalyst was found to give superior yields compared to other bases. scirp.org

Solvent: The polarity of the solvent can influence reaction rates and selectivity. In the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones via Suzuki-Miyaura coupling, a THF/H2O mixed solvent system was found to be optimal, facilitating both high yield and easy product isolation. nih.gov

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to maximize product formation while minimizing the formation of byproducts.

Purification Strategies: Achieving high purity often requires advanced purification techniques. While standard column chromatography is common, other methods like crystallization, and for isomer separation, techniques like centrifugal partition chromatography can be employed. The synthesis of aminoethyl-substituted piperidine derivatives highlights the importance of purification methods to separate diastereomers. researchgate.net

Table 3: Optimization of Reaction Conditions for Pyridone and Related Amine Syntheses

| Target Compound/Reaction | Optimized Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|---|

| N-amino-2-pyridone derivatives | Catalyst | High surface area MgO | High yields | scirp.org |

| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | Solvent System | THF/H2O | High yield (up to 98%) and simplified purification | nih.gov |

| Aminoethyl-substituted piperidines | Purification | Chromatographic separation | Isolation of pure diastereomers | researchgate.net |

| N-acetylpiperidine | Reagents | Pyridine, Acetyl chloride | 83% yield |

Advanced Spectroscopic and Analytical Characterization in Aminoethyl Pyridone Research

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. Various spectroscopic methods are utilized to probe the distinct features of aminoethyl-pyridone.

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: In the solid state, the predominant tautomeric form of pyridone is the 2-pyridone form, which is confirmed by the presence of a characteristic C=O stretching frequency and the absence of O-H frequencies in its IR spectrum. wikipedia.org For instance, the IR spectrum of certain 2-pyridone derivatives shows distinct bands corresponding to N-H, C≡N, and C=O functionalities at approximately 3079 cm⁻¹, 2228 cm⁻¹, and 1662 cm⁻¹, respectively. scielo.org.mx In studies of ruthenium(II) complexes with pyridine-containing ligands, FT-IR is used to confirm the coordination of the ligands to the metal center by observing shifts in characteristic vibrational bands. rsc.org For example, the coordination of imino nitrogen is supported by shifts in the ν(C=N) frequency. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying symmetric vibrations and aqueous solutions. It has been effectively used to study phase separation in complex polymer networks containing pyridine (B92270) moieties. acs.org In the study of polyamine-DNA interactions, Raman spectroscopy of compounds like aminooxyspermine (AOSPM) revealed specific binding sites and conformational changes in the DNA structure upon complexation. nih.gov Analysis of the Raman spectra of iron(II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes at different temperatures helps in understanding their spin-crossover behavior. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Reference |

| N-H Stretch | FT-IR | ~3444, ~3335 | researchgate.net |

| N-H Stretch | FT-IR | 3079 | scielo.org.mx |

| C≡N Stretch | FT-IR | 2228 - 2229 | scielo.org.mx |

| C=O Stretch | FT-IR | 1653 - 1674 | sciforum.net |

| C=O Stretch | FT-IR | 1662 | scielo.org.mx |

| C=N (Pyridine) | Raman | ~1580 | nih.gov |

| Purine (B94841) Ring | Raman | 1339 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For example, in a predicted ¹H NMR spectrum of 2-(2-Aminoethyl)pyridine (B145717) in D₂O, distinct signals are expected for the protons on the pyridine ring and the aminoethyl side chain. hmdb.cahmdb.ca In the synthesis of N-alkenyl-2-pyridones, ¹H NMR is used to confirm the structure of the products, showing characteristic signals for the vinyl, pyridine ring, and substituent protons. acs.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Studies on various 2- and 4-pyrones and pyridones have shown correlations between the chemical shifts of the α- and β-carbons (Cα and Cβ) and the nature of the heteroatom in the ring. cdnsciencepub.com For N-alkenyl-2-pyridone derivatives, ¹³C NMR data confirms the presence of the pyridone ring, the alkenyl chain, and other substituents, with the carbonyl carbon (C=O) appearing at a characteristic downfield shift. acs.org

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Pyridone Derivatives

| Nucleus | Compound Type | Chemical Shift (ppm) | Reference |

| ¹H | N-Alkenyl-2-pyridone | 6.22 - 7.79 (pyridone & vinyl H) | acs.org |

| ¹H | 2-Pyridone Derivative | 7.88 - 13.28 (pyridone & aryl H) | scielo.org.mx |

| ¹³C | N-Alkenyl-2-pyridone | 106.5 - 163.4 | acs.org |

| ¹³C | 2-Pyridone Derivative | 18.64 - 164.29 | scielo.org.mx |

| ¹³C | 2-Pyridone | 124.4 - 155.9 | wikipedia.org |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophores present.

The UV-Vis spectrum of 2-pyridone in methanol (B129727) shows absorption maxima at 226.2 nm and 297.6 nm. wikipedia.org Studies on polyaromatic 2-pyridone derivatives have identified a weak, structureless absorption band around 430 nm, which gives rise to fluorescence in the visible region. nih.gov For substituted pyridines, such as 2-amino-3,5-dichloro-2,6-difluoro-pyridine, electronic transitions corresponding to those of benzene (B151609) are observed, with band systems around 210 nm and 260 nm. asianpubs.org In coordination chemistry, UV-Vis spectroscopy is used to study the formation and electronic properties of metal complexes with pyridine-containing ligands. researchgate.net

Table 3: Electronic Absorption Maxima (λ_max) for Pyridone Compounds

| Compound | Solvent | λ_max (nm) | Reference |

| 2-Pyridone | Methanol | 226.2, 297.6 | wikipedia.org |

| Polyaromatic 2-Pyridones | Not specified | ~430 | nih.gov |

| 2-Amino-3,5-dichloro-2,6-difluoro-pyridine | Vapor | ~210, ~260 | asianpubs.org |

| Cu(II)-PrDH Complex | Aqueous | ~260, ~350 | researchgate.net |

Chromatographic Separation and Detection Methods for Research Samples

Chromatography is essential for the separation, identification, and quantification of this compound and its analogs from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds. They are widely used for purity assessment and quantitative analysis.

HPLC: HPLC methods have been developed for the analysis of various pyridine derivatives. For instance, quinolinic acid (a pyridine dicarboxylic acid) can be analyzed by HPLC after derivatization to form a fluorescent compound, allowing for sensitive detection. researchgate.net HPLC is also a standard method for the analysis of amino acids, often requiring derivatization to enhance detection, though methods for underivatized amino acids also exist. jocpr.com

UPLC: UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. UPLC methods have been developed for the rapid and simultaneous analysis of multiple proton pump inhibitors, which often contain a pyridylmethylsulfinylbenzimidazole core. nih.gov These methods are validated for accuracy, precision, and sensitivity, with limits of quantification in the sub-microgram per milliliter range. nih.gov UPLC is also suitable for the analysis of amino acids, often employing pre-column derivatization to achieve high sensitivity. researchgate.net

Table 4: Chromatographic Conditions for the Analysis of Pyridine-Related Compounds

| Technique | Analyte Type | Column | Key Mobile Phase Components | Detection | Reference |

| UPLC | Proton Pump Inhibitors | C₁₈ (1.7 µm) | Acetonitrile, Water | PDA (UV-Vis) | nih.gov |

| HPLC | Amino Acids (underivatized) | Silica (HILIC) | Acetonitrile, Phosphate Buffer | UV | jocpr.com |

| UPLC | Amino Acids (derivatized) | C₁₈ (1.7 µm) | Acetonitrile, Buffer | Fluorescence | researchgate.net |

| HPLC | Quinolinic Acid (derivatized) | Not specified | Not specified | Fluorescence | researchgate.net |

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas chromatography is a key technique for the analysis of volatile and thermally stable compounds.

GC: GC is frequently used for purity assessment and analysis of pyridine and its simpler derivatives. tcichemicals.com For example, the purity of commercial samples of 2-(2-aminoethyl)pyridine and 3-(2-aminoethyl)pyridine (B1299899) is often determined by GC. tcichemicals.com In environmental and biological analysis, GC coupled with mass spectrometry (GC-MS) is a powerful tool for detecting trace amounts of pyridine-containing compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in urine and feces, often after a derivatization step to improve volatility and detector response. nih.gov

HRGC: High-Resolution Gas Chromatography provides superior separation efficiency compared to conventional GC, which is crucial for resolving complex mixtures. While specific applications of HRGC for "this compound" are not extensively documented in the provided context, its use in the analysis of related complex samples, such as those containing aminoethyl)amine derivatives, highlights its potential utility in this area of research. scispace.com

Mass Spectrometry Applications in Molecular Characterization

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound, providing insights into its structural composition.

Molecular Ion and Fragmentation

In mass spectrometric analysis, this compound exhibits a molecular ion peak corresponding to its molecular weight of approximately 122.17 g/mol . nih.gov The fragmentation of the molecular ion is a key characteristic. The process involves the breaking of the molecule into smaller, charged fragments. chemguide.co.uktutorchase.com For this compound, a primary fragmentation pathway involves the loss of the aminoethyl group. A notable peak in the gas chromatography-mass spectrometry (GC-MS) data appears at a mass-to-charge ratio (m/z) of 93. nih.gov This prominent peak corresponds to the pyridinylmethyl cation, which is a stable fragment. Further fragmentation patterns can also be observed, providing a detailed fingerprint of the molecule. libretexts.org

Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) has been employed to study the gas-phase lithium cation basicities of this compound, offering deeper insights into its chemical properties. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 122.17 g/mol | nih.gov |

| Molecular Ion Peak (M+) | Present | nih.gov |

| Major Fragment Peak (m/z) | 93 | nih.gov |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are employed to investigate the redox properties of this compound and its derivatives. These techniques provide information on the oxidation and reduction potentials, which are critical for understanding the molecule's electron transfer capabilities. nih.govnih.gov

Research on related compounds demonstrates that the electrochemical behavior is influenced by the molecular structure. For instance, in some indole-based sulfonamide derivatives synthesized using pyridine, cyclic voltammetry revealed irreversible oxidation peaks. nih.gov The potential at which these peaks occur is dependent on the specific substitutions on the molecule. nih.gov Similarly, the redox properties of metal complexes incorporating this compound or its derivatives are actively studied. These studies often show irreversible one-electron or two-electron transfer processes, with the specific potentials being key characteristics of the complex. researchgate.netrsc.org

For example, in a study of a nonheme Fe(II) complex, cyclic voltammetry was used to follow the conversion of the precursor complex in the presence of reactants. rsc.org The appearance of new anodic and cathodic peaks provided evidence for the formation of intermediate species. rsc.org While specific cyclic voltammetry data for pure this compound is not detailed in the provided results, the techniques are broadly applied to its derivatives and complexes to understand their electronic properties and reaction mechanisms. x-mol.netnih.govrsc.org

X-ray Diffraction Studies for Crystal and Molecular Structures

Numerous studies have reported the crystal structures of metal complexes and hybrid materials containing this compound (often abbreviated as aepy) as a ligand. researchgate.netresearchgate.netresearchgate.netrsc.orgfigshare.com For example, the crystal structure of Cu2(μ-NO2)(aepy)43 was determined by X-ray diffraction, revealing a monoclinic crystal system with space group C2/c. researchgate.net

In another instance, the synthesis and crystal structures of nine new tetracyanometallate(II) complexes with 2-(2-aminoethyl)pyridine were reported. figshare.com These studies showed that the coordination of this compound to different metal centers results in diverse structures, including heterobinuclear clusters and one-dimensional coordination polymers. researchgate.netfigshare.com For example, cadmium(II) complexes were found to form infinite one-dimensional chains where the Cd(II) ions are coordinated by nitrogen atoms from both cyanide ligands and the this compound ligands, resulting in a distorted octahedral geometry. figshare.com

The crystal structure of a lead iodide hybrid, (2-AEP)2PbI4, incorporating 2-(2-aminoethyl)pyridine (2-AEP), was elucidated using single-crystal X-ray diffraction. nih.govacs.org This analysis revealed a face-to-face stacking arrangement of the pyridyl rings, which promotes π–π interactions. nih.govacs.org

Table 2: Example Crystallographic Data for an this compound Containing Compound

| Compound | Crystal System | Space Group | Reference |

| Cu2(μ-NO2)(aepy)43 | Monoclinic | C2/c | researchgate.net |

| (2-AEP)2PbI4 | Orthorhombic | Pbca | nih.govacs.org |

| [Cd(aepy)2M(µ-CN)(CN)3]n (M=Ni, Pd) | - | - | figshare.com |

| [Cu(II)(PEMN)Cl] | - | - | rsc.org |

| Dichloro[2-(2-aminoethyl)pyridine]copper(II) | - | - | acs.org |

Method Validation for Quantitative Research Analysis (Precision, Accuracy, Linearity, Robustness)

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose, providing reliable and consistent quantitative data. ujpronline.com This process involves evaluating several key parameters, including precision, accuracy, linearity, and robustness. inab.iems-editions.cl

While specific validation reports for a quantitative method for this compound were not found in the search results, the principles of method validation are universally applicable. ujpronline.com For instance, a typical validation for a High-Performance Liquid Chromatography (HPLC) method would involve the following:

Precision : This is assessed by repeatedly analyzing the same sample. The results should show a low relative standard deviation (RSD), indicating that the method is repeatable. inab.ieresearchgate.net

Accuracy : This is determined by comparing the measured concentration to a known true value, often through the analysis of a certified reference material or by spiking a blank sample with a known amount of the analyte. The recovery, which should be close to 100%, is a measure of accuracy. ijpras.comresearchgate.net

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (R²) should be close to 1. ms-editions.clijpras.com

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or temperature, demonstrating its reliability for routine use. ms-editions.cl

These validation parameters ensure that any quantitative data generated for this compound, for example in pharmaceutical formulations or research samples, is accurate and trustworthy. nih.govresearchgate.net

Computational and Theoretical Chemistry of Aminoethyl Pyridone Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are essential for probing the electronic structure and predicting the reactivity of molecules. These approaches solve the electronic Schrödinger equation, or an approximation of it, to determine the distribution of electrons within a molecule. This information is fundamental to understanding chemical bonding, molecular geometry, and how molecules interact.

Density Functional Theory (DFT) Calculations and Hybrid Functionals

Density Functional Theory (DFT) is a widely used quantum chemical method due to its favorable balance of computational cost and accuracy for many chemical systems. DFT methods approximate the electronic exchange and correlation energies, which are key components of the total electronic energy.

Hybrid functionals are a class of approximations within DFT that mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional. This combination often leads to improved accuracy, particularly for thermochemistry, kinetics, and the description of electronic structure. Several hybrid functionals have been employed in computational studies of aminoethyl-pyridines and related pyridine (B92270) and pyridone systems, including B3LYP, B3PW91, CAM-B3LYP, PBEsol, and S12h. For instance, B3LYP and B3PW91 functionals have been utilized to investigate the electronic structure and properties of 4-(1-aminoethyl)pyridine. The PBEsol functional, adapted for solids, has been used in DFT calculations for 2-(2-aminoethyl)pyridine-based lead iodide hybrids. CAM-B3LYP is another hybrid functional that has been applied in theoretical studies of related compounds.

Basis Set Selection and Computational Parameters

The choice of basis set is a critical aspect of quantum chemical calculations, as it determines the mathematical functions used to describe the molecular orbitals. A larger basis set generally provides a more accurate description of the electronic structure but at a higher computational cost. Studies on aminoethyl-pyridines and related systems have employed various basis sets, reflecting different levels of theory and computational resources. These include Pople-style basis sets such as 6-311+G(d,p), 6-31++G(d,p), 6-311++G(d,p), 6-31G+(d,p), and 6-311++G(2d,2p). The 6-311+G(d,p) basis set, which includes diffuse and polarization functions, has been used in conjunction with B3LYP and B3PW91 functionals for studying 4-(1-aminoethyl)pyridine. Larger basis sets like 6-311++G(d,p) and 6-311++G(2d,2p) have been noted to perform well in predicting experimental data for related aminopyridines. Other basis sets like LanL2DZ and def2-TZVP have also been utilized in computational studies of related metal complexes and ligands derived from aminoethyl-pyridines.

Computational parameters such as energy convergence criteria and force convergence thresholds for geometry optimization are also crucial for obtaining reliable results. For instance, in DFT calculations for 2-(2-aminoethyl)pyridine-based lead iodide hybrids, the total energy was converged to within 10 μeV per atom, and the force convergence criterion was set to 0.01 eV Å⁻¹.

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental step in computational chemistry aimed at finding the most stable arrangement of atoms in a molecule by minimizing its energy. This process identifies the equilibrium molecular structure. Vibrational frequency calculations are subsequently performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. These calculations provide insights into the molecular vibrations and can be compared with experimental spectroscopic data for validation.

DFT methods, often with hybrid functionals and appropriate basis sets, are commonly used for geometry optimization and vibrational frequency calculations of aminoethyl-pyridines and similar compounds. For example, the optimized geometric parameters and vibrational frequencies of 4-(1-aminoethyl)pyridine have been calculated using B3LYP and B3PW91 functionals with the 6-311+G(d,p) basis set. Calculated vibrational frequencies, such as the ring breathing mode of 4-(1-aminoethyl)pyridine, have been compared with experimental values of similar compounds, showing good agreement.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding the electronic properties and reactivity of molecules. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), provide insights into a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.

DFT calculations are frequently used to determine the energies of the FMOs. For 4-(1-aminoethyl)pyridine, the HOMO and LUMO energies and the energy gap have been calculated using the B3LYP and B3PW91 methods with the 6-311+G(d,p) basis set. The calculated energy gap for 4-(1-aminoethyl)pyridine using the B3LYP method was reported to be 3.04 eV, while the B3PW91 method yielded a gap of 2.95 eV. For 2-(2-aminoethyl)pyridine (B145717), the HOMO is primarily located on the aminoethyl group's nitrogen atom, indicating it as an electron-rich site.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 4-(1-Aminoethyl)pyridine | B3LYP | 6-311+G(d,p) | 3.04 | |||

| 4-(1-Aminoethyl)pyridine | B3PW91 | 6-311+G(d,p) | 2.95 |

Note: Specific HOMO and LUMO energy values were not consistently available in the snippets, but the energy gap was reported.

Electronic Structure and Global Reactivity Descriptors

Ionization Potential and Electron Affinity

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, reflecting its ability to donate an electron. The electron affinity (EA) is the energy change when an electron is added to a molecule in its gaseous state, indicating its ability to accept an electron. These descriptors are fundamental in predicting charge transfer interactions and a molecule's behavior as an electron donor or acceptor.

DFT methods are commonly used to calculate ionization potential and electron affinity. For 4-(1-aminoethyl)pyridine, the ionization potential and electron affinity have been calculated using the B3LYP and B3PW91 methods with the 6-311+G(d,p) basis set. The calculated ionization potential for 4-(1-aminoethyl)pyridine was 7.05 eV using the B3LYP method and 7.03 eV using the B3PW91 method. The electron affinity was calculated as 0.97 eV (B3LYP) and 0.94 eV (B3PW91) for the same compound.

| Compound | Method | Basis Set | Ionization Potential (eV) | Electron Affinity (eV) | Source |

| 4-(1-Aminoethyl)pyridine | B3LYP | 6-311+G(d,p) | 7.05 | 0.97 | |

| 4-(1-Aminoethyl)pyridine | B3PW91 | 6-311+G(d,p) | 7.03 | 0.94 |

Chemical Hardness, Softness, and Electrophilicity

Chemical hardness (η), softness (s), and electrophilicity index (ω) are important global reactivity descriptors derived from conceptual DFT. rsdjournal.orgresearchgate.net These parameters provide insights into a molecule's stability and reactivity. Hardness is associated with resistance to deformation or change in electron distribution, while softness is the inverse of hardness, indicating a higher propensity for electron transfer. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.trresearchgate.net

For 4-(1-aminoethyl)pyridine, DFT calculations using methods like B3LYP and B3PW91 with the 6-311+G(d,p) basis set have been used to determine these descriptors. dergipark.org.tr The chemical hardness (η) was calculated to be around 3.04 eV using B3LYP and 2.95 eV using B3PW91. dergipark.org.tr The softness (s) was approximately 0.16 eV for both functionals. dergipark.org.tr The electrophilicity index (ω) was found to be 2.64 eV (B3LYP) and 2.60 eV (B3PW91). dergipark.org.tr A low chemical softness value for 4-(1-aminoethyl)pyridine suggests it is theoretically non-toxic. dergipark.org.tr

Here is a table summarizing the calculated global reactivity descriptors for 4-(1-aminoethyl)pyridine:

| Descriptor | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) | Unit |

| Chemical Hardness (η) | 3.04 | 2.95 | eV |

| Chemical Softness (s) | 0.16 | 0.16 | eV |

| Electrophilicity (ω) | 2.64 | 2.60 | eV |

These descriptors are often calculated using the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are also important indicators of chemical reactivity. dergipark.org.trresearchgate.netresearchgate.netijnc.ir

Solvation Models and Solvent Effects in Theoretical Predictions

Solvent effects play a crucial role in the chemical behavior of molecules, and theoretical calculations employ various solvation models to account for the influence of the surrounding medium. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium with specific properties like dielectric constant. miami.edugithub.ioresearchgate.net These models are computationally less expensive than explicit solvent models, where individual solvent molecules are included in the calculation. miami.edumolcas.org

For aminoethyl-pyridine systems, the Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) has been used to simulate solvent effects, for instance, the electronic absorption spectra of 4-(1-aminoethyl)pyridine in water. dergipark.org.trdergipark.org.tr Continuum models are particularly useful for describing non-specific solute-solvent interactions. repositorioinstitucional.mx However, for systems where specific interactions like hydrogen bonding are significant, explicit or combined discrete-continuum models may be necessary for accurate predictions. miami.eduresearchgate.net

Theoretical studies on related pyridine derivatives have utilized continuum models like CPCM to examine the stability of molecules in different solvents. researchgate.net These models help in understanding how the polarity of the medium affects the electronic properties and reactivity of the solute. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational space, stability, and dynamic behavior of molecules like aminoethyl-pyridone. These methods provide insights into how molecules move and interact over time. mdpi.comacs.orgmdpi.com

Force Field Calculations and Semiempirical Methods

Molecular dynamics simulations often rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of the atomic coordinates. Force fields use classical mechanics to approximate the interactions between atoms, making them computationally efficient for large systems and longer simulation times. researchgate.netle.ac.uk

Semiempirical methods, on the other hand, combine elements of both empirical data and quantum mechanical theory. researchgate.netnih.gov They use simplified approximations to the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations compared to ab initio methods. researchgate.netnih.gov Semiempirical methods can be used to calculate electronic properties and can sometimes be integrated with molecular mechanics force fields in combined QM/MM approaches for studying complex systems. molcas.orgresearchgate.netnih.gov

While specific force field parameters for this compound were not detailed in the search results, force fields like CHARMM have been used in molecular dynamics simulations of related polyammonium macrocycles containing aminoethyl groups. acs.org Semiempirical methods like MNDO, AM1, and PM3 are examples of approaches that could potentially be applied to this compound systems, although their accuracy can be limited outside the scope of their parameterization. researchgate.netnih.gov

Prediction of Molecular Conformations and Energetic Landscapes

Molecular modeling and dynamics simulations are instrumental in predicting the preferred molecular conformations and mapping the energetic landscapes of molecules. The energetic landscape describes the potential energy of a molecule as a function of its geometry, revealing stable conformers (energy minima) and transition states. nih.govbiorxiv.org

For molecules with flexible parts, like the aminoethyl chain in this compound, exploring the conformational space is crucial to understand their behavior. Molecular dynamics simulations allow researchers to sample different conformations and assess their relative stabilities. mdpi.com Studies on related compounds, such as 4'-C-[(N-alkyl)aminoethyl]thymidine analogs, have used molecular dynamics simulations to investigate the effect of side chain modifications on three-dimensional conformation. mdpi.com

The concept of a "structural landscape" is also used to describe the collection of possible crystalline forms, including polymorphs and solvates, associated with a molecule. researchgate.net Computational methods, including those that predict lattice energy landscapes, complement experimental efforts in identifying and understanding these different solid forms. researchgate.net

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Techniques like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plot index are used in conjunction with DFT calculations to analyze the nature and strength of non-covalent interactions in crystal structures and supramolecular assemblies. researchgate.netresearchgate.netnih.govmdpi.commdpi.com

Hydrogen Bonding Interactions (N-H…O, C-H…π, N-H…N)

Hydrogen bonding is a particularly important type of non-covalent interaction in systems containing N-H, O-H, and C-H donors and O, N, and π-system acceptors. mdpi.comcambridgemedchemconsulting.com In this compound systems and related structures, various types of hydrogen bonds can occur, including N-H…O, C-H…π, and N-H…N interactions. researchgate.netmdpi.commdpi.commdpi.comacs.orgnih.govscielo.org.mx

Studies on pyridine derivatives and related compounds have highlighted the significance of these interactions in stabilizing crystal structures and influencing supramolecular architectures. researchgate.netresearchgate.netnih.govmdpi.commdpi.commdpi.comacs.orgscielo.org.mx For example, N-H…O and C-H…O hydrogen bonds have been observed in the supramolecular assemblies of metal-organic compounds involving pyridine derivatives. researchgate.netmdpi.commdpi.com C-H…π interactions, involving the interaction between a C-H bond and a π system (like an aromatic ring), are also common and contribute to the stability of supramolecular structures. researchgate.netresearchgate.netmdpi.commdpi.comcambridgemedchemconsulting.com N-H…N hydrogen bonds, particularly involving pyridine nitrogen atoms, have been observed in systems containing amino or imino groups. mdpi.comnih.govscielo.org.mx

The balance and interplay between different types of non-covalent interactions dictate the final supramolecular structure. researchgate.netresearchgate.netmdpi.commdpi.com Understanding these interactions at a molecular level through computational studies is crucial for the rational design of materials with desired properties. researchgate.netresearchgate.netnih.govmdpi.commdpi.com

π-Stacking and Other Aromatic Interactions

Aromatic interactions, particularly π-stacking, are significant non-covalent forces that influence the structure and properties of molecules containing aromatic rings, such as pyridone systems. These interactions are prevalent in various chemical and biological processes, including crystal packing, protein folding, and drug-receptor binding. scirp.orgresearchgate.net

Studies on pyridone derivatives have shown that π-stacking interactions contribute to the stabilization of supramolecular assemblies. For instance, the crystal structure of a pyridone-based phthalimide (B116566) fleximer revealed that molecules are bound by nonclassical C–H···O and C–H···N hydrogen bonds and C–H···π interactions. acs.org Another study on 2-pyridone derivatives demonstrated crystal packing stabilized by alternate π···π and C–H···π layers. researchgate.net

Quantitative Analysis of Intermolecular Forces (MEP, NCI, QTAIM)

Quantitative analysis of intermolecular forces in this compound systems and related structures is performed using computational tools such as Molecular Electrostatic Potential (MEP), Non-Covalent Interaction (NCI) index, and Quantum Theory of Atoms in Molecules (QTAIM). These methods provide detailed information about the nature and strength of various non-covalent interactions.

Molecular Electrostatic Potential (MEP) surfaces are useful for visualizing the charge distribution within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack and indicating potential sites for hydrogen bonding and other electrostatic interactions. preprints.orgafricanjournalofbiomedicalresearch.com MEP analysis can reveal the presence of nucleophilic and electrophilic zones, which correlate with the formation of specific supramolecular structures driven by interactions like C-H...Cl hydrogen bonds. preprints.org

Non-Covalent Interaction (NCI) analysis is a visualization tool that helps identify and characterize weak interactions, including hydrogen bonds, van der Waals forces, and steric clashes, in three-dimensional space. up.ac.za NCI analysis is particularly useful for visualizing interactions in regions of low electron density and can supplement QTAIM analysis by identifying interactions not indicated by bond paths. up.ac.zamdpi.com Studies on pyridine derivatives have utilized NCI analysis to support the existence of anion-π interactions and to describe the π-nature of interactions like C-H...π. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) provides a topological analysis of the electron density, allowing for the identification of bond critical points and bond paths that characterize chemical bonds and some non-covalent interactions. up.ac.za QTAIM can be used to evaluate the energetic contributions of different interactions, such as hydrogen bonds. mdpi.com Combined QTAIM and NCI analyses offer a comprehensive understanding of the intricate network of non-covalent interactions stabilizing molecular structures. mdpi.comresearchgate.net For example, this combined approach has been used to confirm the presence of unconventional C-H...π interactions and hydrogen bonding in metal-organic compounds involving pyridine derivatives. mdpi.com While QTAIM identifies interactions based on electron density topology, NCI provides a more visual representation and can detect interactions even in the absence of a bond path. up.ac.za

In Silico Prediction of Biological Targets and Activity Spectra

In silico methods are widely used to predict the potential biological targets and activity spectra of chemical compounds, including this compound derivatives. These computational approaches can help prioritize compounds for experimental testing and provide insights into their possible mechanisms of action.

Molecular docking studies are a common in silico technique used to predict the binding affinity and mode of interaction between a ligand (the compound) and a target protein. nih.govrsc.org By simulating the binding process, docking can suggest potential biological targets and provide an estimate of the compound's activity against those targets. Studies on pyridine and pyrimidine (B1678525) derivatives have employed molecular docking to assess their potential as inhibitors of enzymes like EGFR and COX enzymes. nih.govrsc.org

Beyond docking, other in silico methods can predict a broader spectrum of biological activities and potential targets based on the compound's chemical structure and similarity to molecules with known activities. dntb.gov.ua These methods often involve comparing molecular descriptors or fingerprints to large databases of biologically active compounds. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is often integrated into the computational analysis to assess the drug-likeness and pharmacokinetic properties of potential drug candidates. researchgate.netnih.govnih.govmdpi.com While toxicity is outside the scope of this article, ADME predictions are relevant for understanding how a compound might behave in a biological system and reach its potential targets.

Research on pyridone derivatives highlights their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netrsc.orgresearchgate.netnih.gov In silico studies contribute to identifying the molecular basis for these activities by predicting interactions with relevant biological targets such as kinases (e.g., EGFR, COX, PIM-1, PDE3A), carbonic anhydrases, and proteins involved in bacterial virulence pathways. nih.govrsc.orgresearchgate.netnih.govresearchgate.netdiva-portal.org

The application of in silico methods, including docking and activity spectrum prediction, aids in the identification of promising lead compounds and the rational design of new derivatives with enhanced biological activity against specific targets. nih.govrsc.orgmdpi.comnih.gov

Structure Activity Relationship Sar and Ligand Design Principles for Aminoethyl Pyridones

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of aminoethyl-pyridones is significantly influenced by the position and chemical nature of substituents on both the pyridine (B92270) ring and the aminoethyl side chain. Understanding these relationships is fundamental to optimizing potency and selectivity for specific biological targets.

Effects of Pyridine Ring Substitution

Substitutions on the pyridine ring can dramatically alter the electronic and steric properties of the aminoethyl-pyridone core, impacting its interaction with biological targets. For instance, studies on 2-(2-aminoethyl)pyridines have investigated the effects of substituents on the pyridine ring on antivertigo action, specifically inhibitory activity against spontaneous nystagmus in cats. jst.go.jpjst.go.jp Modifications at different positions of the pyridine ring have been shown to lead to varying levels of activity. jst.go.jpjst.go.jp For example, 1-(2-methoxyphenyl)-4-[2-[2-(6-methyl)pyridyl]ethyl]-piperazine and 1-(2-methoxyphenyl)-4-[2-[2-(5-ethyl)pyridyl]ethyl]piperazine demonstrated more potent activity than betahistine (B147258), a known 2-(2-aminoethyl)pyridine (B145717) drug. jst.go.jpjst.go.jp This highlights the sensitivity of biological activity to the position and nature of substituents on the pyridine ring.

In other contexts, modifications on positions 3, 4, and 6 of the pyridinone ring have been found to be crucial for antiviral activity in some pyridinone derivatives. nih.gov Electron-withdrawing substituents at the pyridine 5-position were shown to lower the antagonistic activity for a small family of N-arylimidazolethylamine counterparts. d-nb.infobeilstein-journals.org

Influence of Aminoethyl Moiety Modifications

Alterations to the aminoethyl side chain also play a critical role in defining the biological profile of aminoethyl-pyridones. The length and flexibility of the aminoethyl chain, as well as the nature of the amine group, can affect binding affinity and efficacy. For example, modifications of the amine moiety in betahistine, a 2-(2-methylaminoethyl)pyridine, were investigated for their impact on antivertigo action. jst.go.jpjst.go.jp The 4-(2-methoxyphenyl)piperazine group was identified as a particularly effective amine moiety for activity against spontaneous nystagmus. jst.go.jpjst.go.jp

In the context of carbonic anhydrase activators, compounds possessing aminoethyl- or aminomethyl tails showed interesting and efficient activating profiles. core.ac.uk The most effective activators included 2-(2-aminoethyl)pyridine and 1-(aminoethyl)-piperazine. core.ac.uk Conversely, in studies of imidazo[1,2-a]pyridine (B132010) carboxamides as antitubercular agents, the oxyethyl moiety appeared to be preferred over the aminoethyl one for activity. nih.gov This suggests that the optimal aminoethyl moiety modification is highly dependent on the specific biological target.

Quantitative Structure-Activity Relationships (QSAR) and Regression Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate structural and physicochemical properties of compounds with their biological activities. This allows for the prediction of activity for new, untested compounds and provides insights into the key molecular features that govern biological response.

Regression analysis is a common statistical technique used in QSAR to build these predictive models. For 2-(2-aminoethyl)pyridines, quantitative regression analysis using various physicochemical parameters has been employed to investigate the effects of substituents on biological activity. jst.go.jpjst.go.jp A specific equation was developed to correlate physicochemical parameters with antivertigo activity, demonstrating the utility of QSAR in this class of compounds. jst.go.jpjst.go.jp

QSAR models have also been developed for other pyridinone derivatives, such as those acting as HIV-1 reverse transcriptase inhibitors. nih.gov These models utilize various molecular descriptors, including molecular connectivity indices. nih.gov Computational models like QSAR can also be used to predict toxicity endpoints. vulcanchem.com

Design of Analogs for Modulated Biological Response

Rational design of this compound analogs is a key strategy for optimizing biological activity, improving pharmacokinetic properties, and reducing potential toxicity. This involves making targeted structural modifications based on SAR insights and employing established medicinal chemistry techniques.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies used in medicinal chemistry to identify novel chemotypes with similar or improved biological activity compared to a lead compound. Scaffold hopping involves replacing the core ring system of a molecule with a different one, while bioisosteric replacement involves substituting a functional group or atom with another that has similar physicochemical properties. beilstein-journals.orgresearchgate.net

Linker Region Optimization in Bridged Systems

Studies on other compound classes highlight the importance of linker length, flexibility, and composition. For instance, research on CYP3A4 inhibitors, which include pyridyl-containing compounds with linkers, demonstrated that extending a pyridyl-ethyl linker to a pyridyl-propyl linker could significantly improve binding and inhibitory strength, depending on the attached groups and stereochemistry mdpi.com. This suggests that the optimal length of the aminoethyl linker in a bridged this compound system would be dependent on the specific target and the geometry of the binding site.

The nature of the atoms within the linker (e.g., carbon chains, heteroatoms, rigid or flexible elements) also influences the conformational space accessible to the molecule and its ability to achieve a productive binding pose. Incorporating rigid elements, such as rings or double bonds, into the linker can restrict conformational flexibility, which may be beneficial if the restricted conformation mimics the bioactive one researchgate.net. Conversely, a more flexible linker might allow the molecule to adapt to the binding site, potentially interacting with different regions.

In bridged systems, the linker is not merely a connector but an integral part of the scaffold that influences the relative orientation of the bridged sections. Optimization efforts would involve synthesizing a series of analogues with variations in linker length (e.g., extending or shortening the ethyl chain), the inclusion of rigid or flexible units, and the introduction of different atoms or functional groups within the linker. Evaluating the biological activity of these analogues would provide data on the preferred linker characteristics for target binding.

Although direct examples of linker optimization in bridged this compound systems were not prominently found, the principles derived from SAR studies on compounds with similar structural features, such as those involving pyridyl or aminoethyl moieties connected to other groups, are highly relevant. These studies underscore that systematic modification and evaluation of the linker are essential steps in the rational design of potent and selective ligands.

Conformational Analysis and Bioactive Conformations in SAR Studies

Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. Understanding the preferred conformations of aminoethyl-pyridones and how these relate to their biological activity is a critical aspect of SAR studies. The bioactive conformation is the specific three-dimensional arrangement of a ligand when it is bound to its biological target that is responsible for triggering the biological response researchgate.netnih.gov.

For flexible molecules like those containing an aminoethyl linker, numerous conformations are possible in solution. However, upon binding to a target protein, the molecule often adopts a specific conformation that is complementary to the binding site. Identifying this bioactive conformation is crucial for rational ligand design.

SAR studies often involve the synthesis and evaluation of conformationally restricted analogues to probe the preferred conformation at the binding site nih.govresearchgate.net. By incorporating rigid structural elements, such as rings or double bonds, into the this compound scaffold or its attached substituents, the conformational freedom of the molecule can be reduced. If a conformationally restricted analogue that locks the molecule in a particular shape exhibits improved activity, it suggests that the restricted conformation resembles the bioactive one. Conversely, if restricting a certain torsion angle or region leads to a loss of activity, it might indicate that the favored conformation in solution is not the bioactive one, or that the restriction prevents the molecule from adopting the necessary bound conformation.

Conformational analysis can be performed using computational methods, such as molecular mechanics or dynamics simulations, to explore the potential energy surface of the molecule and identify low-energy conformers google.gr. These computational studies can complement experimental SAR data by providing insights into the flexibility of the this compound core and how different substituents or linker modifications might influence the accessible conformations.

For aminoethyl-pyridines, which share the aminoethyl linker with aminoethyl-pyridones, conformational analysis studies have been conducted to understand their shapes . These studies, although not specifically on pyridones or bridged systems, highlight the importance of intramolecular interactions in determining preferred conformers in the isolated state. In the context of a binding site, interactions with the target protein would further influence the favored conformation.

Ultimately, integrating conformational analysis with SAR data allows researchers to develop a more sophisticated understanding of the molecular recognition process. By identifying the key conformational requirements for binding, medicinal chemists can design new this compound analogues that are pre-organized in the bioactive conformation, potentially leading to improved potency and selectivity. This iterative process of design, synthesis, conformational analysis, and biological evaluation is central to the optimization of this compound-based ligands.

Molecular and Cellular Mechanisms of Action of Aminoethyl Pyridone Derivatives

Interaction with Biological Macromolecules and Enzymes

The biological activity of aminoethyl-pyridone derivatives stems from their ability to specifically interact with and modulate the function of essential cellular components. These interactions are the basis for their potential applications in various disease contexts.

Certain derivatives containing reactive functionalities, such as those analogous to nitrogen mustards, can act as DNA alkylating agents. mdpi.com These electrophilic compounds form irreversible covalent bonds with electron-rich sites on DNA bases. mdpi.com The most common target for alkylation within DNA is the N7 position of guanine (B1146940), due to its high nucleophilicity. mdpi.comresearchgate.net Other potential sites include the O6 and N1 positions of guanine, the N1, N3, and N7 positions of adenine, the N3 position of cytosine, and the O4 position of thymine. mdpi.com

The alkylation process disrupts the normal Watson-Crick base pairing. For instance, alkylation at the N7 position of guanine introduces a positive charge into the purine (B94841) ring system. mdpi.com This charge alters the electronic structure and tautomeric equilibrium of the base, weakening the hydrogen bonds that normally form with its partner, cytosine. mdpi.com This can lead to mispairing, for example, with thymine, resulting in mutations during DNA replication. mdpi.com Bifunctional alkylating agents can also form DNA interstrand cross-links, which prevent the separation of DNA strands, thereby blocking replication and transcription and ultimately leading to cell death. mdpi.comnih.gov The carboxamide group found in some pyridine-containing therapeutic agents is thought to play a recognition role, guiding the alkylating moiety toward guanine-rich regions of DNA. brieflands.com

Protein kinases are central regulators of cellular signal transduction pathways, and their aberrant activity is a hallmark of many diseases, including cancer. nih.gov Pyridinone-containing compounds have been extensively investigated as kinase inhibitors. nih.gov The pyridinone ring is an effective "hinge-binding motif," capable of forming hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. nih.gov This interaction blocks the binding of ATP and inhibits the kinase's ability to phosphorylate its substrates. researchgate.net

Derivatives have been developed to target a range of kinases:

Protein Tyrosine Kinases (PTKs): Pyridinone–quinazoline derivatives have been synthesized and shown to act as cytotoxic agents by targeting PTKs. nih.gov These compounds exhibited significant inhibitory effects on various tumor cell lines. nih.gov

Met Kinase: Pyridinone-pyrrolopyridine compounds have been identified as inhibitors of Met kinase. X-ray crystallography has confirmed that these derivatives bind to the ATP-binding pocket of the Met kinase domain. nih.gov

Mitogen-Activated Protein Kinase (MAPK): Pyridinone–thienopyrimidine derivatives were designed to target MAPK-interacting kinases (MNKs), which are involved in oncogenic transformation. nih.gov

Bruton's Tyrosine Kinase (BTK): The pyridinone scaffold has been explored in the development of BTK inhibitors. nih.gov BTK is a critical component of B-cell receptor signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. mdpi.compkusz.edu.cn Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have also been investigated as potential BTK inhibitors. theses.cz

Table 1: Examples of Protein Kinases Modulated by Pyridinone Derivatives

| Kinase Family/Target | Derivative Type | Key Research Finding | Citations |

|---|---|---|---|

| Protein Tyrosine Kinases (PTK) | Pyridinone–quinazoline | Displayed >70% inhibition with IC50 values from 9 to 15 μM in MCF-7, HeLa, and HepG2 cell lines. | nih.gov |

| Met Kinase | Pyridinone-pyrrolopyridine | Crystal structures confirmed binding to the ATP-binding pocket of the Met kinase domain. | nih.gov |

| MAPK-interacting kinases (MNKs) | Pyridinone–thienopyrimidine | Designed to inhibit the phosphorylation process crucial for oncogenic transformation. | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Pyridinone-based | The pyridinone scaffold has been explored for designing BTK inhibitors for B-cell related diseases. | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Imidazopyridine-based | Series of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines developed as potential inhibitors. | theses.cz |

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govmdpi.com Aberrant HDAC activity is linked to various cancers, making them an important therapeutic target. nih.govmdpi.com Pyridinone-containing molecules are among the scaffolds that have been shown to specifically inhibit HDACs. nih.gov

The inhibitory mechanism typically involves a zinc-binding group (ZBG) on the inhibitor that coordinates with the Zn²⁺ ion in the catalytic active site of the HDAC enzyme. nih.govmdpi.com Studies on 4-(2-aminoethyl) phenol (B47542) derivatives, which share structural similarities with aminoethyl-pyridones, demonstrate that these compounds can effectively interact with the HDAC active site pocket through multiple interactions, including π-stacking, hydrogen bonding, hydrophobic interactions, and crucial coordination with the catalytic zinc ion. nih.gov

Table 2: HDAC Inhibition by Aminoethyl-Phenol Derivatives

| Compound Class | Mechanism of Action | Key Research Finding | Citations |

|---|---|---|---|

| 4-(2-aminoethyl) phenol derivatives | Interaction with the HDAC active site, including Zn2+ coordination, π-stacking, and hydrogen bonding. | Two lead compounds showed significant HDAC inhibitory activity of 64.94% and 52.45% compared to the control. | nih.gov |

| Pyridinone derivatives | Identified as a scaffold for targeting HDACs. | The pyridinone scaffold can specifically arrest targets including histone deacetylase (HDAC). | nih.gov |

Isocitrate dehydrogenase (IDH) is a key enzyme in the tricarboxylic acid (TCA) cycle. nih.gov Mutations in IDH, particularly IDH1, are frequently found in several types of cancer, including glioma and acute myeloid leukemia. mdpi.com These mutations result in a neomorphic enzymatic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). mdpi.com

Pyridinone-containing derivatives have emerged as potent and selective inhibitors of mutant IDH1. nih.gov These compounds typically bind to an allosteric site at the dimer interface of the enzyme, rather than the active site. acs.orgosti.gov X-ray crystallography studies have provided detailed insights into their binding mode. For example, in pyridinone–thiohydantoin derivatives, the pyridinone moiety was shown to form favorable hydrogen bond interactions with residues such as Asn101 and Gly97 of the IDH1 enzyme. In other series, replacing a phenyl ring with a pyridinone ring improved potency and solubility by introducing an additional hydrogen bond acceptor. nih.gov This allosteric inhibition locks the enzyme in an inactive conformation, preventing the production of 2-HG. acs.org

Table 3: Inhibition of Mutant IDH1 by Pyridinone Derivatives

| Derivative Type | Target | Binding Mode/Key Interactions | Inhibitory Activity | Citations |

|---|---|---|---|---|

| Pyridinone–thiohydantoin | Mutant IDH1 (R132H) | Pyridinone moiety has favorable interactions with Asn101 and Gly97. | Ki values ranging from 0.42 to 9.2 μM. | nih.gov |

| Pyridinone quinolinones | Mutant IDH1 (R132H) | Designed via scaffold hopping to increase hydrogen bond acceptors for improved properties. Binds to an allosteric site. | Potent and orally bioavailable inhibitors. | nih.govacs.org |

Orotate phosphoribosyltransferase (OPRT) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. mdpi.com It catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) into orotidine (B106555) 5'-monophosphate (OMP). mdpi.com In humans, OPRT is part of a bifunctional enzyme called UMP synthase (UMPS). mdpi.com Inhibition of this pathway can disrupt DNA and RNA synthesis, making OPRT a potential target for antimicrobial and anticancer agents. science.gov The pyridinone scaffold has been explored in programs aimed at discovering inhibitors of OPRT. nih.gov

Topoisomerases are nuclear enzymes that resolve topological problems in DNA that arise during replication, transcription, and recombination. nih.govmdpi.com They function by creating transient breaks in the DNA backbone to allow strands to pass through one another. nih.govmdpi.com Topoisomerase inhibitors are a major class of anticancer drugs that stabilize the transient DNA-enzyme cleavage complex, leading to permanent DNA strand breaks and cell death. mdpi.comjpionline.org

A series of 2,4,6-tri-substituted pyridine (B92270) derivatives has been reported as topoisomerase inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) and molecular docking studies have been used to understand the structural requirements for their activity. nih.gov These studies revealed that the binding of these pyridine derivatives to the active site of topoisomerase enzymes is crucial for their inhibitory effect, highlighting the importance of the pyridine scaffold in designing new modulators of this enzyme class. nih.gov

Table 4: Pyridine Derivatives as Topoisomerase Inhibitors

| Derivative Type | Target | Key Research Finding | Citations |

|---|---|---|---|

| 2,4,6-tri-substituted pyridine derivatives | Topoisomerases | A ligand-based pharmacophore model was developed, identifying key structural features for activity. Docking studies revealed binding orientations at the active site. | nih.gov |

| Carbazole-rhodanine conjugates | Topoisomerase II | Four compounds from this series were found to possess topoisomerase II inhibitory activity at a concentration of 20 µM. | mdpi.com |

| Nalidixic acid derivative | Topoisomerase IIα and IIβ | A derivative was shown to be a potent inhibitor, inducing cell cycle arrest at the G2-M phase. | mdpi.com |

Ribonucleotide Reductase Inhibition

Receptor Binding and Pharmacological Modulations